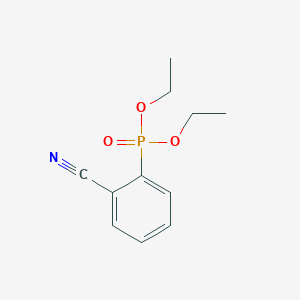
Diethyl (2-Cyanophenyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (2-Cyanophenyl)phosphonate is an organophosphorus compound with the molecular formula C11H14NO3P It is characterized by the presence of a phosphonate group attached to a 2-cyanophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl (2-Cyanophenyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 2-bromobenzonitrile under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the phosphite anion attacks the electrophilic carbon of the bromobenzonitrile, resulting in the formation of the desired phosphonate ester.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced purification techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: Diethyl (2-Cyanophenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Phosphonic acids and their derivatives.
Reduction: Amino-substituted phosphonates.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Diethyl (2-Cyanophenyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbon-phosphorus lyase.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals, especially in the development of antiviral and anticancer agents.
Industry: It is utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of diethyl (2-Cyanophenyl)phosphonate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it can bind to the active site of enzymes, preventing their normal function. The phosphonate group mimics the natural substrate of the enzyme, leading to competitive inhibition. This mechanism is particularly relevant in the study of enzymes involved in phosphorus metabolism.
Comparison with Similar Compounds
- Diethyl (2-Cyanoethyl)phosphonate
- Diethyl (2-Chlorophenyl)phosphonate
- Diethyl (2-Methylphenyl)phosphonate
Comparison: Diethyl (2-Cyanophenyl)phosphonate is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential biological activity. Compared to its analogs, the nitrile group can participate in additional reactions, such as reduction to amines, which can further diversify its applications. The presence of the cyanophenyl moiety also enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C11H14NO3P |
|---|---|
Molecular Weight |
239.21 g/mol |
IUPAC Name |
2-diethoxyphosphorylbenzonitrile |
InChI |
InChI=1S/C11H14NO3P/c1-3-14-16(13,15-4-2)11-8-6-5-7-10(11)9-12/h5-8H,3-4H2,1-2H3 |
InChI Key |
IQWBLVQEHQNAOV-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC=CC=C1C#N)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(2-Methylbenzyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13687970.png)
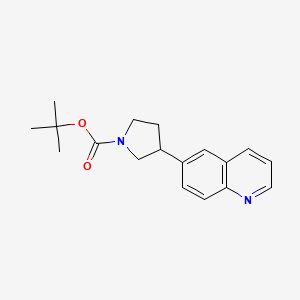
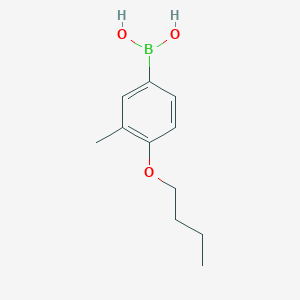
![8-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13687985.png)


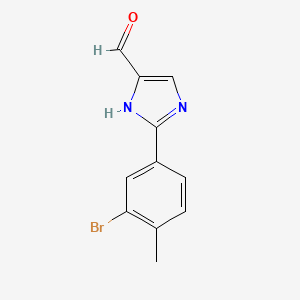
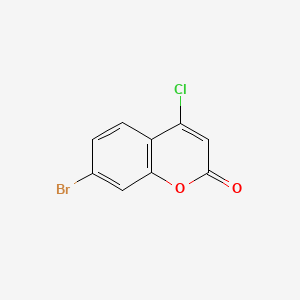
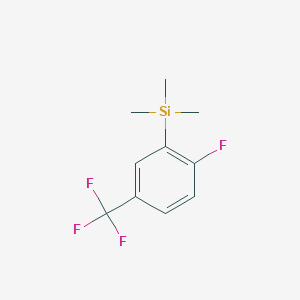
![4-[4-[[2-(4-Chlorophenyl)-1-cycloheptenyl]methyl]-1-piperazinyl]benzoic Acid](/img/structure/B13688022.png)


![6-Iodo-2-(4-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B13688039.png)
![6-(Bromomethyl)-2-ethyl-7-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13688043.png)
